molecular formula C11H10N4O4 B12628942 Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate CAS No. 918155-98-3

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B12628942
CAS No.: 918155-98-3
M. Wt: 262.22 g/mol
InChI Key: UEXVNWKSSUGDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes an azide group, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process One common method starts with the preparation of the intermediate compound, 3-(4-nitrophenyl)prop-2-enoic acid This intermediate is then esterified using methanol and a suitable acid catalyst to form the ester, Methyl 3-(4-nitrophenyl)prop-2-enoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of products depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of triazoles or other azide-derived products.

Scientific Research Applications

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry. The ester group allows for hydrolysis and other ester-related reactions, providing versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(hydroxy(4-nitrophenyl)methyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of an azide group.

    Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the azidomethyl group, making it less reactive in certain types of reactions.

Uniqueness

Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the azide group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and chemical processes.

Properties

CAS No.

918155-98-3

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H10N4O4/c1-19-11(16)9(7-13-14-12)6-8-2-4-10(5-3-8)15(17)18/h2-6H,7H2,1H3

InChI Key

UEXVNWKSSUGDOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.